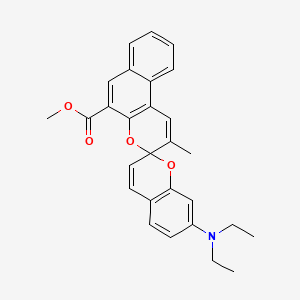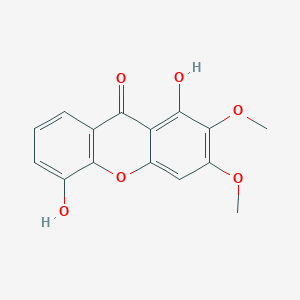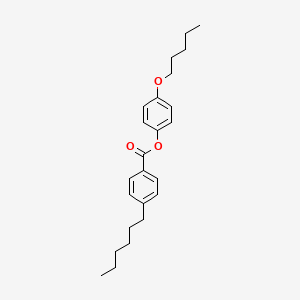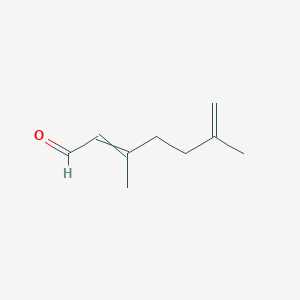
3,6-Dimethylhepta-2,6-dienal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dimethylhepta-2,6-dienal, also known as citral, is an acyclic monoterpene aldehyde. It is a pale yellow liquid with a strong lemon-like odor. This compound is widely used in the fragrance and flavor industry due to its pleasant citrus scent. It is also a key intermediate in the synthesis of various chemicals, including vitamins and other aroma compounds .
准备方法
Synthetic Routes and Reaction Conditions
3,6-Dimethylhepta-2,6-dienal can be synthesized through several methods. One common method involves the Baeyer-Villiger oxidation of 3,7-dimethylocta-2,6-dienal in the presence of aqueous hydrogen peroxide (H₂O₂) and selenium dioxide (SeO₂), followed by hydrolysis . Another method involves the Darzens reaction from 6-methyl-hept-5-en-2-one, which requires alkylation with chloroacetic esters to glycidesters, followed by hydrolysis and decarboxylation .
Industrial Production Methods
Industrial production of this compound typically involves the Baeyer-Villiger oxidation process due to its efficiency and high yield. This method uses potassium peroxymonosulfate as the oxidizing agent and is catalyzed by selenium dioxide .
化学反应分析
Types of Reactions
3,6-Dimethylhepta-2,6-dienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-dimethylhept-5-enal (Melonal), an important fragrance compound.
Reduction: Reduction of this compound can yield alcohols such as 3,6-dimethyloct-2-en-1-ol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Aqueous hydrogen peroxide (H₂O₂) and selenium dioxide (SeO₂) are commonly used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.
Major Products
Oxidation: 2,6-Dimethylhept-5-enal (Melonal).
Reduction: 3,6-Dimethyloct-2-en-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,6-Dimethylhepta-2,6-dienal has numerous applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various aroma compounds and vitamins.
Biology: It has been studied for its pheromonal effects in insects and its role in plant defense mechanisms.
Medicine: Research has explored its potential antimicrobial and anti-inflammatory properties.
Industry: It is widely used in the fragrance and flavor industry to impart a lemon-like scent to products.
作用机制
The mechanism of action of 3,6-Dimethylhepta-2,6-dienal involves its interaction with various molecular targets. In biological systems, it can act as a pheromone, influencing the behavior of insects. It also interacts with enzymes and receptors, leading to its antimicrobial and anti-inflammatory effects . The aldehyde group in its structure is reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules .
相似化合物的比较
Similar Compounds
Citronellal: Another monoterpene aldehyde with a lemon-like scent.
6-Methyl-5-hepten-2-one: A related compound with a similar structure.
Uniqueness
3,6-Dimethylhepta-2,6-dienal is unique due to its dual isomeric forms (neral and geranial) and its widespread use in the fragrance and flavor industry. Its strong lemon-like odor and versatility in chemical synthesis make it a valuable compound in various applications .
属性
CAS 编号 |
56522-82-8 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC 名称 |
3,6-dimethylhepta-2,6-dienal |
InChI |
InChI=1S/C9H14O/c1-8(2)4-5-9(3)6-7-10/h6-7H,1,4-5H2,2-3H3 |
InChI 键 |
KZKMQXXAIXEAFR-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CCC(=CC=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[3-(2,5-Dimethoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14637729.png)
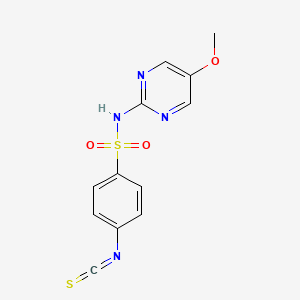
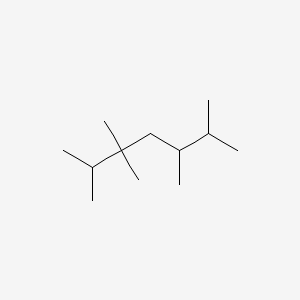
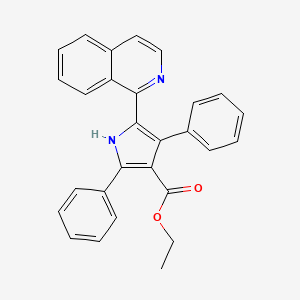

![1-Nitro-2-[(prop-2-en-1-yl)sulfanyl]benzene](/img/structure/B14637748.png)
![1-Propanone, 1-phenyl-2-[(trimethylsilyl)oxy]-](/img/structure/B14637751.png)
